REACTION_CXSMILES
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[Cl:1][C:2]([Cl:7])(Cl)[C:3](Cl)=[O:4].[CH3:8][C:9]([CH3:13])=[CH:10][CH:11]=[CH2:12].P(Cl)(Cl)(Cl)=O>[Zn].CCOCC>[Cl:1][C:2]1([Cl:7])[CH:11]([CH:10]=[C:9]([CH3:13])[CH3:8])[CH2:12][C:3]1=[O:4]
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Name
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|
Quantity
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5.6 mL
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Type
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reactant
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Smiles
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ClC(C(=O)Cl)(Cl)Cl
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(=CC=C)C
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Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
500 mL
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Type
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solvent
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Smiles
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CCOCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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ClC1(C(CC1C=C(C)C)=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |